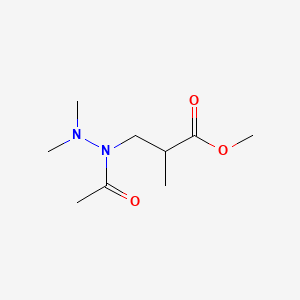
Lumiracoxib metabolite M23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumiracoxib metabolite M23, also known as 4’-hydroxylumiracoxib, is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lumiracoxib. This compound is formed through the hydroxylation of lumiracoxib and plays a crucial role in the drug’s pharmacokinetics and pharmacodynamics. Lumiracoxib is primarily used for its anti-inflammatory and analgesic properties, targeting conditions such as osteoarthritis and acute pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib metabolite M23 involves the hydroxylation of lumiracoxib This process can be achieved through various methods, including enzymatic and chemical hydroxylation
Chemical hydroxylation can be performed using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the selective hydroxylation of the lumiracoxib molecule.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through biotransformation processes using microbial or mammalian cell cultures expressing the necessary cytochrome P450 enzymes. This method allows for large-scale production of the metabolite with high specificity and yield. The process involves the fermentation of the microbial or mammalian cells in bioreactors, followed by extraction and purification of the metabolite.
Chemical Reactions Analysis
Types of Reactions
Lumiracoxib metabolite M23 undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of carboxylated derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, alcohols, and substituted lumiracoxib derivatives. These products can have different pharmacological properties and applications.
Scientific Research Applications
Lumiracoxib metabolite M23 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lumiracoxib and its metabolites in biological samples.
Biology: The metabolite is studied for its role in the metabolic pathways of lumiracoxib, providing insights into drug metabolism and pharmacokinetics.
Medicine: Research on this compound helps in understanding the drug’s efficacy, safety, and potential side effects. It also aids in the development of new NSAIDs with improved therapeutic profiles.
Industry: The metabolite is used in the pharmaceutical industry for quality control and regulatory compliance during the manufacturing of lumiracoxib.
Mechanism of Action
Lumiracoxib metabolite M23 exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The hydroxylation of lumiracoxib to form M23 does not significantly alter its COX-2 inhibitory activity, but it may influence the drug’s pharmacokinetics and distribution in the body.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory and analgesic properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Lumiracoxib Metabolite M23
This compound is unique due to its specific hydroxylation at the 4’ position, which distinguishes it from other COX-2 inhibitors. This specific modification can influence the drug’s metabolism, distribution, and excretion, potentially leading to differences in efficacy and safety profiles compared to other COX-2 inhibitors.
Properties
CAS No. |
220991-37-7 |
|---|---|
Molecular Formula |
C15H13ClFNO3 |
Molecular Weight |
309.72 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-fluoro-4-hydroxyanilino)-5-methylphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO3/c1-8-2-3-13(9(4-8)5-14(20)21)18-15-11(16)6-10(19)7-12(15)17/h2-4,6-7,18-19H,5H2,1H3,(H,20,21) |
InChI Key |
LUNFHOZKXHTOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2Cl)O)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


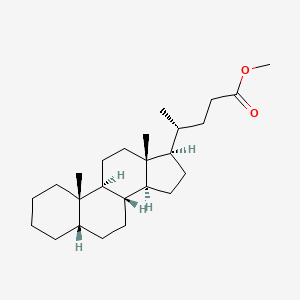
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
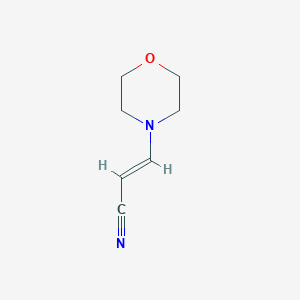

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)


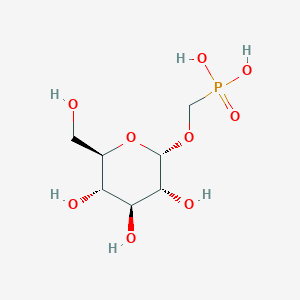
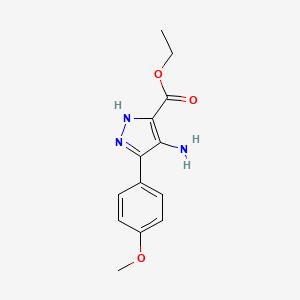


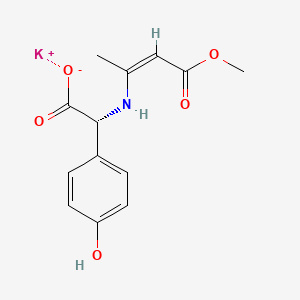
![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
